5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a naphthalene moiety, and a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the naphthalene and thiazole groups. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.
Naphthalene Introduction: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Thiazole Formation: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of specific enzymes or receptors.
Medicine: In the medical field, this compound has shown promise as a lead compound for the development of new drugs. Its potential antitumor, anti-inflammatory, and antimicrobial properties are of particular interest.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with the subject compound, including the presence of a naphthalene moiety.
4-Chloro-N-(1-naphthalen-1-yl-ethyl)-benzamide: Another compound with a naphthalene group and a chloro substituent.
Uniqueness: 5-Chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of thiophene, naphthalene, and thiazole groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-16-9-8-15(24-16)17(22)21-18-20-14(10-23-18)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHYTVZNGXQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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